N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1583662-86-5
VCID: VC4490315
InChI: InChI=1S/C12H19Cl2N3O.ClH/c1-7(2)5-12(3,6-15)17-11(18)9-4-8(13)10(14)16-9;/h4,7,16H,5-6,15H2,1-3H3,(H,17,18);1H
SMILES: CC(C)CC(C)(CN)NC(=O)C1=CC(=C(N1)Cl)Cl.Cl
Molecular Formula: C12H20Cl3N3O
Molecular Weight: 328.66

N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride

CAS No.: 1583662-86-5

Cat. No.: VC4490315

Molecular Formula: C12H20Cl3N3O

Molecular Weight: 328.66

* For research use only. Not for human or veterinary use.

N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride - 1583662-86-5

Specification

CAS No. 1583662-86-5
Molecular Formula C12H20Cl3N3O
Molecular Weight 328.66
IUPAC Name N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H19Cl2N3O.ClH/c1-7(2)5-12(3,6-15)17-11(18)9-4-8(13)10(14)16-9;/h4,7,16H,5-6,15H2,1-3H3,(H,17,18);1H
Standard InChI Key BOBRHOAUAGAIDP-UHFFFAOYSA-N
SMILES CC(C)CC(C)(CN)NC(=O)C1=CC(=C(N1)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride, systematically describes its structure:

  • Pyrrole core: A five-membered aromatic ring with chlorine atoms at positions 4 and 5, and a carboxamide group at position 2 .

  • Alkylamine side chain: A branched pentan-2-yl group with methyl substituents at positions 2 and 4 and a primary amine at position 1 .

  • Hydrochloride salt: The protonation of the primary amine by hydrochloric acid improves stability and aqueous solubility .

The molecular formula is C₁₂H₁₉Cl₂N₃O·HCl (hydrochloride form), yielding a molecular weight of 328.67 g/mol .

Table 1: Key Identifiers

PropertyFree BaseHydrochloride Salt
CAS Number1349718-61-1 1583662-86-5
Molecular FormulaC₁₂H₁₉Cl₂N₃O C₁₂H₂₀Cl₃N₃O
Molecular Weight (g/mol)300.20 328.67
SynonymAKOS020064730 EN300-343919

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, retrosynthetic analysis suggests:

  • Pyrrole ring formation: A Knorr-type cyclization of γ-diketones with amines or via Paal-Knorr synthesis could yield the dichlorinated pyrrole core .

  • Carboxamide linkage: Coupling the pyrrole-2-carboxylic acid derivative with 1-amino-2,4-dimethylpentan-2-ylamine using carbodiimide-based agents (e.g., EDC/HOBt) .

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/ConditionsIntermediate
1CyclizationNH₃, HCl, heat4,5-dichloro-1H-pyrrole-2-carboxylic acid
2AmidationEDC, HOBt, DMFFree base compound
3Salt formationHCl (gaseous or aqueous)Hydrochloride salt

Physicochemical Properties

Spectral Characteristics

  • IR spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for amine and amide), C=O stretch (~1650 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹) .

  • NMR:

    • ¹H NMR: Pyrrole H-3 singlet (~6.5 ppm); amine protons (~1.5–2.5 ppm); methyl groups (0.8–1.2 ppm) .

    • ¹³C NMR: Carbonyl carbon (~160 ppm); pyrrole carbons (100–120 ppm); quaternary carbons (~40 ppm) .

Solubility and Stability

  • Solubility: Hydrochloride salt likely exhibits >10 mg/mL solubility in water or polar solvents (DMF, DMSO) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond; storage at 2–8°C recommended .

Pharmacological and Industrial Applications

Biological Activity

While explicit data are absent, structural analogs suggest:

  • Antimicrobial potential: Dichlorinated pyrroles often disrupt microbial cell membranes or enzyme systems (e.g., enoyl-ACP reductase) .

  • Kinase inhibition: The carboxamide group may chelate ATP-binding sites in kinases, relevant to cancer research .

Specialty Chemical Uses

  • Agrochemical intermediates: Chlorinated heterocycles are common in herbicides and fungicides .

  • Peptide mimetics: The branched alkylamine side chain could mimic amino acid residues in peptide-based drugs .

Future Research Directions

  • Bioactivity screening: Prioritize assays against bacterial, fungal, and cancer cell lines.

  • Crystallography: Determine X-ray structure to guide structure-activity relationship (SAR) studies.

  • Process optimization: Develop scalable synthesis routes for industrial production.

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